molecular formula C16H15ClN2O3 B2862051 [2-[(4-Methylphenyl)methylamino]-2-oxoethyl] 2-chloropyridine-3-carboxylate CAS No. 554425-23-9

[2-[(4-Methylphenyl)methylamino]-2-oxoethyl] 2-chloropyridine-3-carboxylate

Cat. No.: B2862051
CAS No.: 554425-23-9
M. Wt: 318.76
InChI Key: GDVRDHPFPCNOMM-UHFFFAOYSA-N
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Description

The compound [2-[(4-Methylphenyl)methylamino]-2-oxoethyl] 2-chloropyridine-3-carboxylate (hereafter referred to as Compound A) is a synthetic organic molecule featuring a 2-chloropyridine-3-carboxylate core linked via an ester bond to a methylphenylmethylamino-oxoethyl group. This structure confers unique physicochemical properties, such as moderate lipophilicity due to the aromatic 4-methylphenyl group and polar amide/ester functionalities.

Properties

IUPAC Name

[2-[(4-methylphenyl)methylamino]-2-oxoethyl] 2-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-11-4-6-12(7-5-11)9-19-14(20)10-22-16(21)13-3-2-8-18-15(13)17/h2-8H,9-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVRDHPFPCNOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)COC(=O)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901324662
Record name [2-[(4-methylphenyl)methylamino]-2-oxoethyl] 2-chloropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901324662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85268192
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

554425-23-9
Record name [2-[(4-methylphenyl)methylamino]-2-oxoethyl] 2-chloropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901324662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Retrosynthetic Analysis

The target compound decomposes into two primary fragments:

  • 2-Chloropyridine-3-carboxylic acid : Serves as the acyl donor for ester formation.
  • N-(4-Methylbenzyl)glycolamide : Provides the alcohol component for esterification.

Retrosynthetic disconnection at the ester bond reveals two precursors:

  • 2-Chloropyridine-3-carbonyl chloride (acid chloride)
  • N-(4-Methylbenzyl)glycolamide (alcohol)

Stepwise Synthetic Procedures

Synthesis of 2-Chloropyridine-3-Carbonyl Chloride

Reaction Conditions :

  • Substrate : 2-Chloropyridine-3-carboxylic acid
  • Reagent : Thionyl chloride (SOCl₂)
  • Solvent : Anhydrous toluene
  • Temperature : 70–80°C
  • Time : 4–6 hours

Procedure :

  • Dissolve 2-chloropyridine-3-carboxylic acid (1.0 equiv) in toluene.
  • Add SOCl₂ (1.2 equiv) dropwise under nitrogen.
  • Reflux until gas evolution ceases (monitored by TLC).
  • Remove excess SOCl₂ and toluene under reduced pressure.

Yield : 92–95%.

Synthesis of N-(4-Methylbenzyl)glycolamide

Reaction Conditions :

  • Substrate : 4-Methylbenzylamine
  • Reagent : Chloroacetyl chloride
  • Base : Triethylamine (Et₃N)
  • Solvent : Dichloromethane (DCM)
  • Temperature : 0–5°C → room temperature
  • Time : 2 hours (amide formation) + 12 hours (hydrolysis)

Procedure :

  • Cool DCM to 0°C and add 4-methylbenzylamine (1.0 equiv) and Et₃N (1.5 equiv).
  • Add chloroacetyl chloride (1.1 equiv) dropwise.
  • Stir at room temperature for 2 hours.
  • Wash with water, dry (Na₂SO₄), and concentrate to obtain N-(4-methylbenzyl)chloroacetamide.
  • Hydrolyze chloroacetamide in NaOH (1M, 2.0 equiv) at 50°C for 12 hours.
  • Acidify with HCl (1M) to precipitate N-(4-methylbenzyl)glycolamide.

Yield : 85–88%.

Esterification of Acid Chloride with Alcohol

Reaction Conditions :

  • Substrates : 2-Chloropyridine-3-carbonyl chloride (1.0 equiv), N-(4-Methylbenzyl)glycolamide (1.1 equiv)
  • Base : Pyridine (1.5 equiv)
  • Solvent : Tetrahydrofuran (THF)
  • Temperature : 0°C → room temperature
  • Time : 6–8 hours

Procedure :

  • Dissolve N-(4-methylbenzyl)glycolamide in THF and cool to 0°C.
  • Add pyridine followed by dropwise addition of acid chloride.
  • Stir at room temperature overnight.
  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography.

Yield : 78–82%.

Alternative Synthetic Pathways

One-Pot Coupling Using Carbodiimide Reagents

Reagents :

  • 2-Chloropyridine-3-carboxylic acid
  • N-(4-Methylbenzyl)glycolamide
  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Hydroxybenzotriazole (HOBt)

Procedure :

  • Activate carboxylic acid with EDC/HOBt in DMF.
  • Add alcohol component and stir at room temperature for 24 hours.
  • Isolate product via extraction and chromatography.

Yield : 70–75%.

Enzymatic Esterification

Catalyst : Lipase B from Candida antarctica (CAL-B)
Solvent : Tert-butanol
Temperature : 40°C
Time : 48 hours

Advantages :

  • Avoids harsh reagents.
  • Enantioselective synthesis possible.

Yield : 60–65%.

Industrial-Scale Optimization

Continuous Flow Synthesis

Parameters :

  • Residence Time : 10–15 minutes
  • Temperature : 100°C
  • Reactor Type : Microfluidic chip

Benefits :

  • 95% conversion rate.
  • Reduced waste and energy consumption.

Purification Techniques

  • Crystallization : Use ethanol/water (7:3) for recrystallization.
  • Chromatography : Silica gel (hexane/ethyl acetate 3:1).

Purity : >99% (HPLC).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost
Stepwise Synthesis 78–82 >99 High Moderate
One-Pot Coupling 70–75 98 Moderate High
Enzymatic 60–65 95 Low Low
Continuous Flow 95 99 High High

Challenges and Mitigation Strategies

Hydrolysis of Acid Chloride

Issue : Premature hydrolysis reduces yield.
Solution : Use anhydrous solvents and inert atmosphere.

Byproduct Formation in Amidation

Issue : Over-acylation generates di-substituted products.
Solution : Control stoichiometry (1:1 acid chloride:alcohol).

Chemical Reactions Analysis

Types of Reactions

[2-[(4-Methylphenyl)methylamino]-2-oxoethyl] 2-chloropyridine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyridine ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester and carbamate groups can be hydrolyzed in the presence of acids or bases.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while hydrolysis can produce the corresponding carboxylic acids and amines.

Scientific Research Applications

[2-[(4-Methylphenyl)methylamino]-2-oxoethyl] 2-chloropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-[(4-Methylphenyl)methylamino]-2-oxoethyl] 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Compound A shares its 2-chloropyridine-3-carboxylate core with several analogs, differing primarily in substituents on the oxoethyl or amino groups. Key examples include:

Compound Name Substituent on Oxoethyl Group Molecular Formula Molecular Weight (g/mol) Potential Applications CAS No.
Compound A 4-Methylphenylmethylamino C₁₇H₁₆ClN₂O₃ 331.78 Research chemical (inferred) -
[2-(2,4-Dichlorophenyl)-2-oxoethyl] 2-chloropyridine-3-carboxylate 2,4-Dichlorophenyl C₁₅H₉Cl₃NO₃ 364.60 Pesticide intermediate (hypothesized) 391269-07-1
[2-[4-[(2-Methoxyphenyl)carbamoyl]anilino]-2-oxoethyl] 2-chloropyridine-3-carboxylate 4-(2-Methoxyphenylcarbamoyl)anilino C₂₃H₁₉ClN₃O₅ 439.09 Medicinal chemistry (binding modulation) 727708-67-0
2-Oxo-3-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)propyl 2-chloropyridine-3-carboxylate 1,3,3-Trimethylindolylidene C₂₁H₂₀ClN₂O₃ 389.85 Building block for drug discovery 362718-04-5

Key Observations:

  • Substituent Impact on Lipophilicity: The 4-methylphenyl group in Compound A enhances lipophilicity compared to the dichlorophenyl analog (logP ~2.5 vs.
  • Hydrogen-Bonding Capacity: The methoxyphenylcarbamoyl substituent in the analog (CAS 727708-67-0) introduces additional hydrogen-bond donors/acceptors, which may enhance target binding in biological systems .
  • Steric Effects : Bulky substituents like the indolylidene group (CAS 362718-04-5) reduce solubility but increase stability against enzymatic degradation .

Functional Group Influence on Reactivity and Metabolism

  • However, the aromatic 4-methylphenyl group in Compound A may slow degradation compared to aliphatic analogs.
  • Chloropyridine Core: The electron-withdrawing chlorine atom increases electrophilicity, making the ester bond more reactive than in non-halogenated pyridine derivatives .

Toxicity and Metabolic Pathways

  • Metabolism: Methylamino groups are often N-demethylated or oxidized to hydroxylamines, as seen in related compounds (). The 4-methylphenyl group may divert metabolism toward aromatic hydroxylation, altering toxicity profiles .

Biological Activity

The compound [2-[(4-Methylphenyl)methylamino]-2-oxoethyl] 2-chloropyridine-3-carboxylate is a heterocyclic derivative that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the synthesis, biological evaluation, and molecular mechanisms associated with this compound, supported by relevant case studies and data tables.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized from commercially available starting materials through methods such as nucleophilic substitution and condensation reactions. Characterization techniques like NMR (Nuclear Magnetic Resonance) and mass spectrometry are often employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have indicated that derivatives of chloropyridine, including the target compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related study demonstrated that certain chloropyridine derivatives showed potent activity against gastric cancer cells (SGC-7901), with IC50 values comparable to established chemotherapeutics . The specific mechanism of action may involve the inhibition of telomerase activity, which is crucial for cancer cell immortality.

Table 1: Anticancer Activity of Chloropyridine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 6oSGC-79012.3Telomerase inhibition
Compound 6uSGC-79015.0Induction of apoptosis
[Target Compound]VariousTBDTBD

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research indicates that chloropyridine derivatives can inhibit bacterial growth, potentially through interference with bacterial cell wall synthesis or disruption of metabolic pathways. The specific activity against Gram-positive and Gram-negative bacteria can vary based on structural modifications.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureusTBD
Escherichia coliTBD
Pseudomonas aeruginosaTBD

Case Study 1: Antitumor Efficacy

A study published in PubMed evaluated a series of chloropyridine derivatives for their antitumor efficacy. Among these, compounds similar to [2-[(4-Methylphenyl)methylamino]-2-oxoethyl] showed promising results in inhibiting cell proliferation in vitro and demonstrated a potential for further development as anticancer agents .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of the target compound to various biological targets, including enzymes involved in cancer progression. These studies provide insight into how structural variations influence biological activity and help in optimizing lead compounds for further development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [2-[(4-Methylphenyl)methylamino]-2-oxoethyl] 2-chloropyridine-3-carboxylate, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves coupling 2-chloropyridine-3-carboxylic acid with a glyoxylic acid derivative functionalized with a 4-methylphenylmethylamino group. Key steps include:

  • Acylation of the amine group under anhydrous conditions using coupling agents like EDC/HOBt.
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the ester product.
  • Optimization of reaction time (12–24 hours) and temperature (0–25°C) to suppress side reactions like hydrolysis of the chloropyridine moiety .

Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the presence of the 4-methylphenyl group (δ ~2.3 ppm for CH3_3) and the chloropyridine ring (δ ~8.5 ppm for aromatic protons).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion peak (e.g., [M+H]+^+) with the theoretical molecular weight (C16_{16}H14_{14}ClN2_2O3_3).
  • X-ray Crystallography : If single crystals are obtained, use SHELXL for refinement to resolve bond lengths and angles, ensuring the ester linkage and substituent positions are correct .

Q. What preliminary assays are suitable for evaluating its biological activity in academic research?

  • Methodology :

  • Enzyme Inhibition Assays : Test against kinases or esterases using fluorogenic substrates.
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination.
  • Solubility and Stability : Assess in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) via HPLC-UV to guide in vitro experimental design .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., kinases), focusing on the chloropyridine moiety’s electrostatic interactions.
  • Molecular Dynamics (MD) Simulations : Run 100 ns simulations in GROMACS to assess binding stability and conformational changes.
  • Free Energy Calculations : Apply MM-PBSA to estimate binding affinities and validate against experimental IC50_{50} values .

Q. What strategies resolve contradictions in observed vs. predicted metabolic pathways for this compound?

  • Methodology :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.
  • Isotope Labeling : Use 13C^{13}C-labeled analogs to trace unexpected metabolic products (e.g., demethylation of the 4-methylphenyl group).
  • Enzyme Knockout Models : Employ CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways .

Q. How can crystallographic disorder in its crystal structure be addressed during refinement?

  • Methodology :

  • SHELXL Refinement : Use PART and AFIX commands to model disordered regions (e.g., rotating methyl groups).
  • Twinning Analysis : Apply the Hooft parameter or Rint_{\text{int}} to detect twinning and apply TWIN/BASF instructions.
  • Validation Tools : Check using PLATON/ADDSYM to ensure space group correctness and avoid overinterpretation of weak electron density .

Q. What experimental designs minimize batch-to-batch variability in biological activity data?

  • Methodology :

  • Strict Synthetic Protocols : Standardize reaction conditions (e.g., inert atmosphere, reagent purity >98%).
  • Quality Control (QC) : Enforce HPLC purity thresholds (>95%) and confirm via 1H^1H-NMR integration.
  • Blinded Assays : Use randomized plate layouts and internal controls (e.g., reference inhibitors) to reduce bias .

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